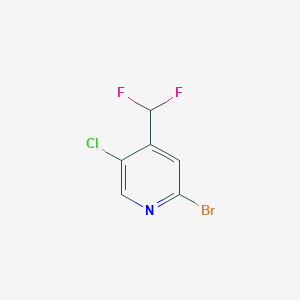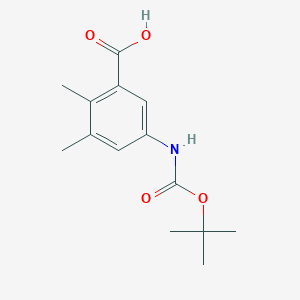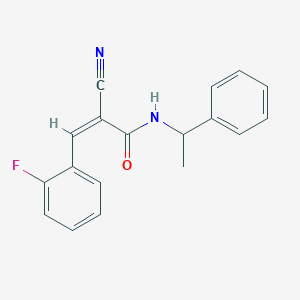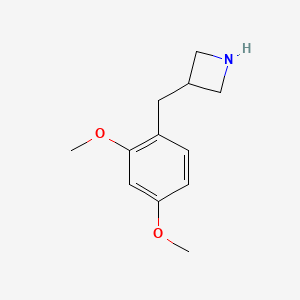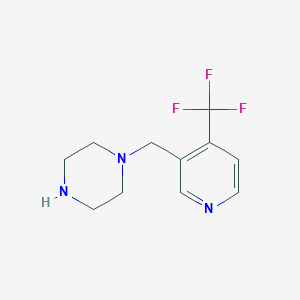
Methyl 3-chloro-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-cyanoprop-2-enoate, also known by its systematic name methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate , is a chemical compound with the molecular formula C11H8ClNO2. Its structure consists of a cyanoacrylic acid ester group attached to a chlorophenyl moiety
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of methyl 3-chloro-2-cyanoprop-2-enoate. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile, followed by esterification with methanol . The reaction proceeds as follows:
2-Chlorobenzaldehyde+Malononitrile→Methyl 3-chloro-2-cyanoprop-2-enoate
b. Industrial Production
Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Methyl 3-chloro-2-cyanoprop-2-enoate can participate in various chemical reactions:
Addition Reactions: It can undergo nucleophilic addition reactions due to the presence of the cyano group.
Substitution Reactions: The chlorine atom allows for substitution reactions.
Michael Addition: The α,β-unsaturated nature of the ester group makes it susceptible to Michael additions.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Common reagents include strong bases (such as sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
Methyl 3-chloro-2-cyanoprop-2-enoate finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Polymerization: Due to its strong adhesion properties, it can be used in adhesives and as a monomer in polymerization processes .
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. In drug development, it could interact with molecular targets or pathways relevant to the desired therapeutic effect. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While methyl 3-chloro-2-cyanoprop-2-enoate is unique in its combination of a chlorophenyl group and a cyanoacrylic ester, similar compounds include other α,β-unsaturated esters and nitriles.
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
methyl (E)-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3/b4-2+ |
InChI Key |
SGBKZULGAZPQPN-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/Cl)/C#N |
Canonical SMILES |
COC(=O)C(=CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


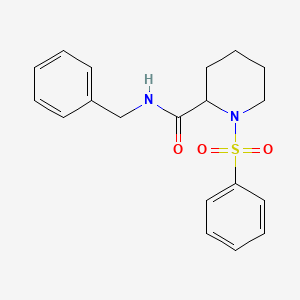
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
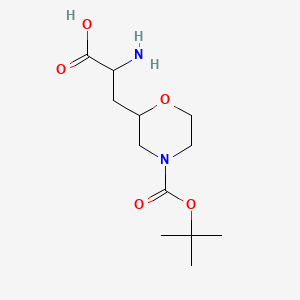
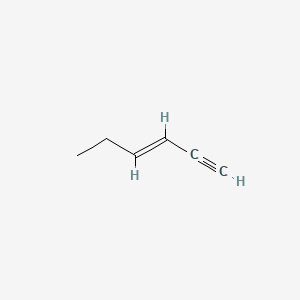

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
